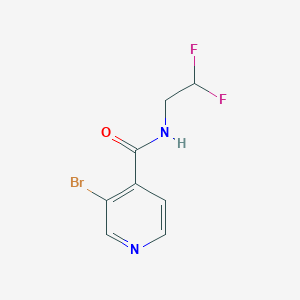
1-(Benzyloxy)-2-methyl-4-vinylbenzene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(Benzyloxy)-2-methyl-4-vinylbenzene is an organic compound that features a benzene ring substituted with a benzyloxy group, a methyl group, and a vinyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions: 1-(Benzyloxy)-2-methyl-4-vinylbenzene can be synthesized through several methods. One common approach involves the benzylation of 2-methyl-4-vinylphenol using benzyl chloride in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like toluene under reflux conditions .
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize environmental impact and production costs .
Análisis De Reacciones Químicas
Types of Reactions: 1-(Benzyloxy)-2-methyl-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.
Reduction: The vinyl group can be reduced to an ethyl group using hydrogenation reactions.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, introducing different substituents.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas in the presence of a palladium catalyst.
Substitution: Halogenation using bromine or chlorination using chlorine gas.
Major Products Formed:
- Oxidation of the benzyloxy group yields benzaldehyde or benzoic acid derivatives.
- Reduction of the vinyl group yields ethyl-substituted benzene derivatives.
- Substitution reactions yield various halogenated or alkylated benzene derivatives .
Aplicaciones Científicas De Investigación
1-(Benzyloxy)-2-methyl-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of fluorescent probes for biological imaging.
Medicine: Investigated for its antimicrobial properties and potential use in drug development.
Mecanismo De Acción
The mechanism of action of 1-(Benzyloxy)-2-methyl-4-vinylbenzene depends on its application:
In chemical reactions: The benzyloxy group can act as a leaving group in substitution reactions, while the vinyl group can participate in polymerization.
In biological systems: The compound may interact with cellular components, potentially disrupting microbial cell walls or interfering with metabolic pathways.
Comparación Con Compuestos Similares
1-(Benzyloxy)-2-methylbenzene: Lacks the vinyl group, making it less reactive in polymerization reactions.
1-(Benzyloxy)-4-vinylbenzene: Similar structure but with different substitution pattern, affecting its reactivity and applications.
Uniqueness: 1-(Benzyloxy)-2-methyl-4-vinylbenzene is unique due to the combination of its benzyloxy, methyl, and vinyl groups, which confer distinct chemical reactivity and potential for diverse applications in various fields .
Propiedades
IUPAC Name |
4-ethenyl-2-methyl-1-phenylmethoxybenzene |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O/c1-3-14-9-10-16(13(2)11-14)17-12-15-7-5-4-6-8-15/h3-11H,1,12H2,2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NGILMLLLUMQFNL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)C=C)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.30 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-Bromo-1-isobutyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171940.png)
![4-Bromo-1-(cyclopropylmethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171944.png)
![4-Bromo-1-(2,2-difluoroethyl)-1H-pyrrolo[2,3-b]pyridine](/img/structure/B8171946.png)







